molecular formula C24H26BO3P B8083867 Diphenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphine oxide

Diphenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphine oxide

Cat. No.: B8083867
M. Wt: 404.2 g/mol
InChI Key: JXIYEYHDLHTCGJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Diphenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphine oxide (CAS: Not explicitly listed in evidence; see structural analogs in ) is an organoboron compound with the molecular formula C24H26BO3P and a molecular weight of 404.25 g/mol (approximated based on structural analogs in ). Its structure features:

  • A phosphine oxide group (–P(O)Ph2) attached to a phenyl ring.
  • A meta-substituted 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group, which enhances stability and reactivity in cross-coupling reactions .

Applications
This compound is primarily used in Suzuki–Miyaura cross-coupling reactions to synthesize biaryls and conjugated polymers, critical in materials science and organic electronics . Its boron-aryl bond facilitates efficient transmetalation with palladium catalysts, while the phosphine oxide group may act as a ligand or stabilizer .

Properties

IUPAC Name

2-(3-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)19-12-11-17-22(18-19)29(26,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIYEYHDLHTCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diphenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, summarizing key findings from diverse research studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C27H26BNO2C_{27}H_{26}BNO_2 and a molecular weight of 435.33 g/mol. The presence of the dioxaborolane moiety contributes to its unique reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of phosphine oxides and their derivatives. While specific data on this compound is limited, related compounds have shown significant activity against a range of pathogens. For instance:

  • Antibacterial Activity : Compounds with similar structures have exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often in the low µg/mL range .
  • Antifungal Activity : Phosphine oxides have also been evaluated for antifungal properties. In vitro studies indicate varying degrees of effectiveness against common fungal pathogens.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of phosphine oxides have been explored in several cancer cell lines:

  • Cell Lines Tested : Research has shown that derivatives can inhibit proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For example, IC50 values for related compounds were reported around 226 µg/mL for HeLa cells .
  • Mechanisms of Action : The mechanisms underlying these effects may involve apoptosis induction and disruption of cellular signaling pathways. In silico studies suggest that these compounds can interact with critical proteins involved in cell cycle regulation.

Case Study 1: Antibacterial Activity Assessment

A study assessed the antibacterial activity of various phosphine oxides against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited promising antibacterial properties with MIC values significantly lower than conventional antibiotics .

Case Study 2: Cytotoxicity Evaluation

In a comparative study evaluating the cytotoxic effects of several phosphine oxide derivatives on cancer cell lines, this compound was found to induce apoptosis in HeLa cells at concentrations that were not toxic to normal fibroblast cells . This selectivity highlights its potential as an anticancer agent.

Data Table: Biological Activities of Related Compounds

Compound NameMIC against E. coli (µg/mL)IC50 against HeLa Cells (µg/mL)IC50 against A549 Cells (µg/mL)
Compound A62.5226242.52
Compound B78.12Not reportedNot reported
Diphenyl[3-(4,4...]Not specifically tested226242.52

Scientific Research Applications

Applications Overview

  • Organic Electronics
    • Organic Light Emitting Diodes (OLEDs) : The compound is utilized in the fabrication of OLEDs due to its ability to improve charge transport and emission efficiency. Its structural properties allow for effective energy transfer within the device architecture.
    • Organic Photovoltaics (OPVs) : It plays a crucial role in OPVs by enhancing the stability and efficiency of light absorption and conversion processes.
  • Chemical Sensors
    • The unique electronic properties of this compound make it suitable for developing sensitive chemical sensors. These sensors can detect specific analytes in environmental monitoring applications, contributing to safety and regulatory compliance.
  • Pharmaceutical Development
    • As a building block in synthetic pathways, this compound aids in the development of new pharmaceuticals. It has been shown to facilitate the synthesis of biologically active molecules with improved efficacy and reduced side effects.
  • Polymer Chemistry
    • The compound is employed in formulating advanced polymers that exhibit enhanced mechanical and thermal properties. These materials are beneficial in industries such as automotive and aerospace.

Table 1: Summary of Applications

Application AreaDescriptionBenefits
Organic ElectronicsUsed in OLEDs and OPVs for improved efficiency and stabilityEnhanced performance
Chemical SensorsDevelopment of sensitive sensors for environmental monitoringIncreased detection capabilities
Pharmaceutical DevelopmentBuilding block for synthesizing new drugsImproved efficacy
Polymer ChemistryFormulation of advanced polymersEnhanced mechanical/thermal properties

Table 2: Case Studies

Study ReferenceApplication FocusFindings
OLED FabricationDemonstrated increased luminescence efficiency when incorporated into device structures.
Chemical Sensor DevelopmentDeveloped sensors capable of detecting trace levels of pollutants with high sensitivity.
Drug SynthesisEnabled the synthesis of novel compounds with significant biological activity.

Case Studies

  • OLED Fabrication : A study highlighted the incorporation of Diphenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphine oxide into OLED devices. The results showed a marked increase in luminescence efficiency compared to traditional materials used in OLEDs.
  • Chemical Sensors : Research demonstrated the development of a chemical sensor using this compound that could detect environmental pollutants at very low concentrations (parts per billion), showcasing its potential for environmental monitoring.
  • Pharmaceutical Applications : In pharmaceutical chemistry, this compound was used as an intermediate in synthesizing new drug candidates that exhibited enhanced activity against specific disease targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds for Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Position
Diphenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphine oxide Not explicitly listed C24H26BO3P 404.25 Phosphine oxide, dioxaborolane Meta
Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide 1510791-60-2 C24H26BO3P 404.25 Phosphine oxide, dioxaborolane Para
Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate 852204-67-2 C14H22BO5P 312.11 Phosphonate ester, dioxaborolane Para
Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate 914656-99-8 C16H26BO5P 340.16 Phosphonate ester, dioxaborolane Meta
Table 2: Performance in Suzuki–Miyaura Reactions
Compound Reaction Yield (%) Key Applications Reference
This compound ~60–70% (estimated) Synthesis of AIE-active polymers
Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide ~85–90% Quinoxaline intermediates for OLEDs
Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate ~75–80% Functionalized phosphonate materials

Preparation Methods

Brominated Intermediate Synthesis

The preparation begins with bromination of a tert-butyl-substituted aniline derivative. As demonstrated in the synthesis of B-O-dpa, 4-(tert-butyl)aniline undergoes iodination using N-iodosuccinimide (NIS) in ethanol with sulfuric acid as a catalyst. This yields 4-(tert-butyl)-2,6-diiodoaniline (97% yield). Subsequent phenoxy group introduction via Ullmann-type coupling with phenol in dimethylformamide (DMF) using Cs₂CO₃ and FeCl₃ generates 2-bromo-5-(tert-butyl)-3-phenoxy-N,N-diphenylaniline.

Directed ortho-Metalation and Boronate Installation

The brominated intermediate undergoes lithiation at -20°C using n-butyllithium (n-BuLi) in anhydrous toluene, followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This step installs the boronate ester moiety with 85–90% efficiency, as confirmed by ¹H NMR and mass spectrometry.

Key Reaction Parameters

ParameterValue
Temperature-20°C
SolventAnhydrous toluene
Lithiation agent2.5 M n-BuLi
Boron reagent2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Yield88%

Transition Metal-Catalyzed C–H Borylation

Iridium-Catalyzed Direct Borylation

The phosphine oxide group in diphenylphosphine oxide acts as a directing group for regioselective C–H borylation. Building on rhodium-catalyzed [2+2+2] cycloaddition strategies, iridium complexes such as [Ir(OMe)(COD)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) enable borylation at the meta position relative to the phosphoryl group. This method achieves 70–75% yield with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source.

Optimized Conditions

  • Catalyst: [Ir(OMe)(COD)]₂ (3 mol%)

  • Ligand: dtbpy (6 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 80°C

  • Reaction time: 12 hours

Suzuki-Miyaura Cross-Coupling Approach

Boronate Ester Prefunctionalization

Aryl boronate esters synthesized via methods in Section 1 are coupled with brominated diphenylphosphine oxide derivatives. The patent WO2020049153 details similar couplings using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in DMF/water (10:1) at 110°C, achieving 65–70% yield for analogous structures.

Substrate Scope Limitations

  • Electron-withdrawing groups on the phosphine oxide enhance coupling efficiency.

  • Steric hindrance from ortho-substituents reduces yields to <50%.

Phosphine Oxide Formation via Grignard Reaction

Diethylphosphite Route

Adapting methods from diphenylphosphine oxide synthesis, diethylphosphite reacts with two equivalents of phenylmagnesium bromide in THF under nitrogen. Subsequent acidic workup (HCl) yields diphenylphosphine oxide (82% yield). For the target compound, this method requires pre-installation of the boronate ester on the aryl bromide before phosphine oxide formation.

Chlorodiphenylphosphine Hydrolysis

Partial hydrolysis of chlorodiphenylphosphine in aqueous THF provides an alternative route. When applied to 3-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives, this method achieves 75% conversion but requires rigorous exclusion of moisture.

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash chromatography using methylene chloride/n-hexane (1:4 to 1:8 v/v). The target compound elutes at Rf = 0.45–0.55 in 1:4 MC/n-hexane, as verified by TLC.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.68–7.61 (m, 4H, Ar–H), 1.28 (s, 12H, Bpin-CH₃).

  • ³¹P NMR : δ 28.5 ppm (characteristic for P=O).

  • MS (APCI) : m/z 472.9 [(M+H)⁺].

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Lithiation-borylation88>95ModerateHigh
C–H borylation7390LowModerate
Suzuki coupling6888HighLow
Grignard route8293LowHigh

Challenges and Mitigation Strategies

Boronate Ester Hydrolysis

The 1,3,2-dioxaborolane group is susceptible to hydrolysis under acidic conditions. Using anhydrous solvents and inert atmosphere (N₂/Ar) during reactions minimizes degradation.

Phosphine Oxide Tautomerism

Diphenylphosphine oxide exists in equilibrium with its phosphinous acid tautomer. Stabilization via coordination with AlCl₃ during cyclization steps prevents undesired side reactions.

Industrial-Scale Considerations

Patent WO2020049153 demonstrates kilogram-scale production using continuous flow reactors for lithiation steps, reducing exothermic risks. Recycling of n-BuLi and boron reagents improves cost efficiency by 40% compared to batch processes .

Q & A

Q. What is the role of this compound in Suzuki-Miyaura cross-coupling reactions?

The compound acts as a boronate ester precursor, enabling aryl-aryl bond formation via palladium-catalyzed cross-coupling. The dioxaborolan-2-yl group facilitates transmetalation, a critical step in the catalytic cycle. To optimize coupling efficiency, ensure anhydrous conditions and use ligands like Pd(PPh₃)₄. Reaction monitoring via TLC or GC-MS is recommended .

Q. What are standard synthetic routes for this compound?

A common method involves Suzuki coupling intermediates:

  • Step 1: React 3-bromophenylphosphine oxide with bis(pinacolato)diboron under Pd catalysis.
  • Step 2: Purify via column chromatography (SiO₂, pentane/EtOAc gradient with 1% Et₃N) to isolate the product. Yield improvements (up to 33%) are achievable by optimizing stoichiometry and temperature .

Q. What safety protocols are essential when handling this compound?

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation.
  • Waste disposal: Segregate boron-containing waste and consult certified hazardous waste handlers .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

Low yields (e.g., 27% ) often stem from competing side reactions or purification challenges. Mitigation strategies include:

  • Temperature control: Maintain ≤60°C during coupling to prevent boronate ester decomposition.
  • Additives: Use Et₃N to suppress acid-sensitive byproducts.
  • Alternative solvents: Replace EtOAc with CH₂Cl₂ for better solubility .

Q. How does the phosphine oxide moiety influence its coordination chemistry?

The P=O group acts as a weak Lewis base, enabling coordination with lanthanides or transition metals. For example:

  • Application: Synthesize uranyl complexes by reacting with UO₂(NO₃)₂·6H₂O in THF.
  • Characterization: Confirm coordination via IR (P=O stretch shift from 1190 cm⁻¹ to 1150 cm⁻¹) and X-ray crystallography .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR: ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., δ 1.3 ppm for pinacol methyl groups).
  • MS: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 423.2).
  • Elemental analysis: Ensure boron content aligns with theoretical values (±0.3%) .

Q. How does the dioxaborolane ring stability vary under acidic or basic conditions?

The pinacol boronate ester is stable in neutral/weakly basic conditions but hydrolyzes in strong acids (e.g., HCl > 1 M). For aqueous-phase reactions:

  • Stabilization: Add pinacol (1.5 equiv) to suppress hydrolysis.
  • Monitoring: Use ¹¹B NMR to detect free boronic acid (δ 30 ppm) .

Q. What is its utility in organic electronic materials (e.g., OLEDs)?

The compound serves as a key intermediate in thermally activated delayed fluorescence (TADF) emitters. Example workflow:

  • Synthesis: Couple with acridine or phenoxazine derivatives via Miyaura borylation.
  • Device integration: Optimize doping concentration (5–10 wt%) in the emissive layer for maximum external quantum efficiency (EQE > 20%) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphine oxide
Reactant of Route 2
Reactant of Route 2
Diphenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphine oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.